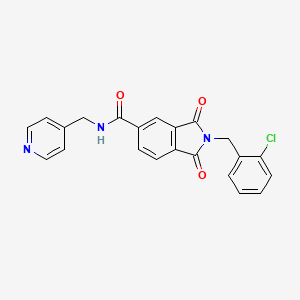
N-1-naphthyl-N'-(1-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-(1-phenylethyl)thiourea, commonly known as PETN, is a chemical compound with a molecular formula of C16H16N2S. It is a white crystalline solid that is commonly used in scientific research. PETN is a thiourea derivative that has been synthesized and studied for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
PETN has been extensively studied for its biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. PETN has also been studied for its potential use as a therapeutic agent for cardiovascular diseases, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of PETN is not fully understood, but it is believed to involve the modulation of various signaling pathways. PETN has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. PETN has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PETN has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. PETN has also been shown to improve endothelial function, reduce blood pressure, and improve insulin sensitivity. PETN has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PETN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PETN has been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, PETN has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness. PETN also has a short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for PETN research. PETN has shown promising results in preclinical studies for the treatment of various diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route of PETN for therapeutic purposes. PETN can also be used as a tool compound to study the mechanisms of various signaling pathways. Further studies are needed to fully understand the mechanism of action of PETN and its potential therapeutic applications.
Synthesemethoden
The synthesis method of PETN involves the reaction of 1-phenylethylamine with naphthyl isothiocyanate in the presence of a catalyst. The reaction produces PETN as a white crystalline solid with a yield of approximately 70%. The synthesis method of PETN has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(1-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-14(15-8-3-2-4-9-15)20-19(22)21-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYHJUIAOLZHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furoyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5975535.png)
![2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5975543.png)
![methyl 2-({[(4-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5975548.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B5975563.png)
![1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5975571.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B5975595.png)
![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5975605.png)
![{3-(3-chlorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5975606.png)
![3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B5975614.png)
![1-ethyl-3-{[3-(4-methoxyphenyl)-4-thiomorpholinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5975617.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)
![3-methyl-4-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5975629.png)

![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)